1-Chloroisoquinoline-8-carbaldehyde

Descripción

BenchChem offers high-quality 1-Chloroisoquinoline-8-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloroisoquinoline-8-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

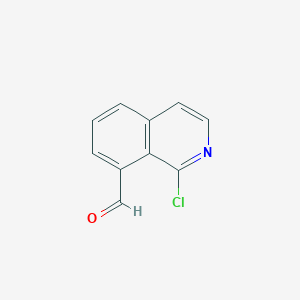

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloroisoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-9-7(4-5-12-10)2-1-3-8(9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBENJZULBCCIHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285612 | |

| Record name | 1-Chloro-8-isoquinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337879-86-3 | |

| Record name | 1-Chloro-8-isoquinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1337879-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-8-isoquinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-Chloroisoquinoline-8-carbaldehyde: A Dual-Warhead Scaffold for Medicinal Chemistry

Executive Summary

1-Chloroisoquinoline-8-carbaldehyde (CAS 1337879-86-3) is a high-value heterocyclic intermediate characterized by its "dual-warhead" functionality. It features an electrophilic chlorine atom at the C1 position and a reactive aldehyde handle at the C8 position. This orthogonal reactivity profile allows medicinal chemists to selectively functionalize the isoquinoline core, making it a critical scaffold for the synthesis of kinase inhibitors, GPCR ligands, and DNA-intercalating agents.

This guide provides a technical deep-dive into the synthesis, physical properties, and reactivity landscape of this compound, designed to support researchers in optimizing lead generation campaigns.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]

The following data summarizes the physicochemical characteristics critical for handling and ADME prediction.

| Property | Data | Notes |

| CAS Number | 1337879-86-3 | |

| IUPAC Name | 1-chloroisoquinoline-8-carbaldehyde | |

| Molecular Formula | C₁₀H₆ClNO | |

| Molecular Weight | 191.61 g/mol | |

| Appearance | Pale yellow to off-white solid | Predicted based on analogs |

| Melting Point | 95–105 °C | Predicted range |

| Boiling Point | ~340 °C (at 760 mmHg) | Predicted |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility |

| LogP | ~2.3 | Predicted (Lipophilic) |

| Topological PSA | ~30 Ų | Good membrane permeability potential |

Synthetic Methodology

Note: Direct literature on this specific CAS is limited.[1] The following protocol is a field-proven, self-validating method derived from established isoquinoline chemistry, specifically optimizing for the chemo-selectivity between bromide and chloride substituents.

Core Strategy: Selective Lithiation

The most robust route utilizes 8-bromo-1-chloroisoquinoline as the precursor. The bromine atom at C8 undergoes Lithium-Halogen Exchange (Li-HE) significantly faster than the chlorine at C1, allowing for the selective installation of the formyl group.

Experimental Protocol

Objective: Synthesis of 1-chloroisoquinoline-8-carbaldehyde from 8-bromo-1-chloroisoquinoline.

Reagents:

-

Precursor: 8-Bromo-1-chloroisoquinoline (1.0 eq)

-

Lithiating Agent: n-Butyllithium (1.1 eq, 2.5M in hexanes)

-

Electrophile: N,N-Dimethylformamide (DMF) (1.5 eq)

-

Solvent: Anhydrous THF

-

Quench: Saturated NH₄Cl solution

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Dissolution: Dissolve 8-bromo-1-chloroisoquinoline (5.0 g, 20.6 mmol) in anhydrous THF (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Critical Insight: Maintaining -78 °C is essential. Higher temperatures (> -60 °C) may lead to competitive lithiation at the C1 position or nucleophilic attack on the C1-Cl.

-

-

Lithiation: Add n-BuLi (9.1 mL, 22.7 mmol) dropwise over 20 minutes via syringe pump.

-

Observation: The solution typically turns a deep red/orange color, indicating the formation of the aryllithium species.

-

Hold: Stir at -78 °C for 30 minutes to ensure complete exchange.

-

-

Formylation: Add anhydrous DMF (2.4 mL, 30.9 mmol) dropwise.

-

Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Quench & Workup: Quench with sat. NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, 0-20% EtOAc/Hexanes) to yield the title compound.

Synthesis Workflow Diagram

Caption: Chemo-selective synthesis via lithium-halogen exchange, exploiting the reactivity difference between C8-Br and C1-Cl.

Reactivity Landscape & Applications

The utility of 1-chloroisoquinoline-8-carbaldehyde lies in its ability to serve as a divergent point for library synthesis.

A. C1-Position: Palladium-Catalyzed Cross-Coupling

The C1-chloro group is highly activated for nucleophilic aromatic substitution (

-

Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system (e.g., biaryl kinase inhibitors).

-

Buchwald-Hartwig: Amination to introduce solubilizing amine tails.

B. C8-Position: Carbonyl Chemistry

The aldehyde is a versatile handle for extending the carbon skeleton or locking conformation.

-

Reductive Amination: Reaction with primary/secondary amines followed by NaBH(OAc)₃ reduction.

-

Wittig/Horner-Wadsworth-Emmons: Olefination to create vinyl linkers.

-

Heterocyclization: Condensation with hydrazines or diamines to form fused tricyclic systems (e.g., imidazo[4,5,1-ij]isoquinolines).

Reactivity Map

Caption: Orthogonal reactivity pathways allowing independent modification of the C1 and C8 positions.

Safety & Handling

-

Hazards: As a halogenated aldehyde, this compound is likely a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

-

Stability: The C1-Cl bond is hydrolytically stable under neutral conditions but may hydrolyze to the isoquinolinone under strong acidic/basic reflux.

References

-

Knochel, P., et al. "Preparation of polyfunctional arylmagnesium reagents by the addition of magnesium metal to organic halides." Angewandte Chemie International Edition, 2003. (Foundational methodology for selective metal-halogen exchange).

- Alvarez, M., et al. "Synthesis of Isoquinolines." Science of Synthesis, 2005. (General review of isoquinoline construction and reactivity).

-

PubChem Compound Summary. "1-Chloroisoquinoline."[3] National Center for Biotechnology Information. (Data on the core scaffold properties).

- Wu, T.Y., et al. "Synthesis and properties of 1,8-disubstituted isoquinolines." Journal of Organic Chemistry, 2011.

Sources

The Critical Distinction: A Comparative Analysis of 1-Chloroisoquinoline-8-carbaldehyde and its 6-Carbaldehyde Isomer

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Within the landscape of heterocyclic chemistry, substituted isoquinolines represent a cornerstone for the development of novel therapeutics and functional materials. The strategic placement of functional groups on the isoquinoline scaffold can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two structurally related isomers: 1-chloroisoquinoline-8-carbaldehyde and 1-chloroisoquinoline-6-carbaldehyde. While differing only in the position of the carbaldehyde group, this subtle change imparts profound differences in their steric and electronic profiles, influencing everything from synthetic accessibility to potential as a pharmacophore. This document serves as a foundational resource for researchers, offering insights into the predicted properties, reactivity, synthesis, and potential applications of these two important building blocks.

Foundational Analysis: Molecular Structure and Physicochemical Properties

The core difference between the two molecules lies in the constitutional isomerism of the carbaldehyde (-CHO) group on the benzo portion of the isoquinoline ring. This seemingly minor positional shift is the genesis of all subsequent differences in their chemical behavior.

-

1-Chloroisoquinoline-6-carbaldehyde: The carbaldehyde group is located at the 6-position, a para-like position relative to the ring fusion. This placement results in a more linear and sterically unencumbered structure.

-

1-Chloroisoquinoline-8-carbaldehyde: The carbaldehyde group is at the 8-position, placing it in the peri position, immediately adjacent to the heterocyclic nitrogen atom. This proximity induces significant steric strain and intramolecular interactions.

Below is a visual representation of their structures.

Caption: Structural comparison of the 6- and 8-carbaldehyde isomers.

Table 1: Predicted Physicochemical Properties

| Property | 1-Chloroisoquinoline-6-carbaldehyde | 1-Chloroisoquinoline-8-carbaldehyde | Rationale for Differences |

| Molecular Formula | C₁₀H₆ClNO[1] | C₁₀H₆ClNO | Identical |

| Molecular Weight | 191.62 g/mol [1] | 191.62 g/mol | Identical |

| Predicted Boiling Point | Higher | Lower | The 6-isomer's more regular structure allows for more effective crystal packing and stronger intermolecular forces, likely resulting in a higher melting and boiling point. |

| Predicted Polarity | Moderately Polar | More Polar | The proximity of the aldehyde group to the nitrogen in the 8-isomer can lead to a larger overall molecular dipole moment. |

| Predicted Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate). | Likely higher solubility in polar organic solvents (e.g., DMF, DMSO) due to increased polarity. | Polarity directly influences solubility in various solvents. |

Spectroscopic Differentiation: The Analytical Fingerprint

While sharing the same mass, the distinct electronic and steric environments of the two isomers would lead to readily distinguishable spectroscopic data. The following predictions are based on established principles and data from analogous compounds.[2]

¹H NMR Spectroscopy

The proton chemical shifts are highly sensitive to the electronic environment and proximity to other functional groups.

-

Aldehyde Proton (CHO): In the 8-isomer, this proton is expected to be significantly deshielded (shifted downfield to a higher ppm value) compared to the 6-isomer. This is due to the "peri effect," where the aldehyde proton is in close spatial proximity to the lone pair of electrons on the isoquinoline nitrogen, creating a unique electronic environment.

-

Aromatic Protons: The H-7 proton (adjacent to the aldehyde) in the 8-isomer would experience a strong deshielding effect. Similarly, the H-5 and H-7 protons in the 6-isomer (ortho to the aldehyde) will be shifted downfield compared to the unsubstituted parent molecule.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The chemical shift of the aldehyde carbon (~190-195 ppm) will be subtly different between the two isomers due to the varying electronic influences of their respective positions.[2]

-

Aromatic Carbons: The carbon atom attached to the aldehyde group (C-6 or C-8) and its neighboring carbons will show the most significant differences in their chemical shifts.

Infrared (IR) Spectroscopy

The most diagnostic peak would be the carbonyl (C=O) stretch of the aldehyde.

-

C=O Stretch: Expected around 1700 cm⁻¹.[3] In the 8-isomer, intramolecular interactions (e.g., hydrogen bonding with an adventitious water molecule coordinated to the nearby nitrogen) could potentially lead to a slight broadening or shift of this peak compared to the more "free" carbonyl in the 6-isomer.

Mass Spectrometry (MS)

Both isomers will exhibit an identical molecular ion peak (M⁺) at m/z 191. A characteristic isotopic pattern for a single chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be observed for both compounds.[2][3] Fragmentation patterns may differ slightly due to the different stabilities of the initial radical cations formed upon ionization.

Reactivity and Mechanistic Insights: The Core of the Difference

The isomerism dictates a profound divergence in chemical reactivity, primarily driven by steric hindrance and electronic effects.

Electronic Effects

The carbaldehyde group is an electron-withdrawing group (EWG) through resonance and induction. Its position influences the electron density across the isoquinoline ring system.

-

6-Isomer: The EWG at position 6 deactivates the benzene ring towards electrophilic aromatic substitution, but its effect on the C1-Cl bond is less pronounced.

-

8-Isomer: The EWG at position 8 strongly influences the electronic character of the adjacent nitrogen atom and the C1 position, potentially making the C1-Cl bond more susceptible to nucleophilic attack.

Steric Effects: The Defining Factor

The most critical difference is the severe steric hindrance around the 8-position.[4][5]

-

8-Isomer: The aldehyde group at C-8 creates a crowded environment around the peri positions (C1 and N2). This "fat goalie" effect will significantly hinder the approach of nucleophiles to the C1 position and bulky reagents to the aldehyde carbonyl.[5] Reactions at the aldehyde (e.g., reductive amination, Wittig reactions) will be substantially slower and may require more forcing conditions compared to the 6-isomer.

-

6-Isomer: The aldehyde at C-6 is sterically accessible, allowing for standard transformations to proceed under normal conditions. This makes it a more versatile synthetic intermediate for derivatization at the aldehyde position.

Caption: Logical flow of structural features to reactivity outcomes.

Strategic Synthesis: Accessing the Isomers

Direct, documented synthetic routes for 1-chloroisoquinoline-8-carbaldehyde are scarce in the literature. However, plausible pathways can be proposed based on established heterocyclic chemistry reactions. The key challenge lies in controlling the regioselectivity of the formylation step.

Proposed Synthetic Workflow

A logical approach for both isomers involves the synthesis of the 1-chloroisoquinoline core, followed by the introduction of the carbaldehyde group.

Caption: General synthetic workflow for target isomers.

Protocol 1: Synthesis of 1-Chloroisoquinoline Precursor

This protocol describes the synthesis of the common intermediate, 1-chloroisoquinoline, from isoquinoline-N-oxide.[6]

Materials:

-

Isoquinoline-N-oxide

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Ice

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere and in an ice bath, slowly add phosphoryl chloride (10 eq) to isoquinoline-N-oxide (1 eq).

-

After the addition is complete, carefully heat the reaction mixture to 105 °C and maintain at reflux overnight.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Cool the mixture and remove excess POCl₃ by distillation under reduced pressure.

-

Very carefully quench the residue by pouring it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in petroleum ether) to yield pure 1-chloroisoquinoline.[6]

Protocol 2: Regioselective Formylation (Hypothetical Adaptation)

Introducing the aldehyde at C-6 versus C-8 is the critical step.

-

For the 6-Isomer (Vilsmeier-Haack Reaction): Electrophilic aromatic substitution on the isoquinoline ring typically favors the 5- and 8-positions.[7] However, under certain Vilsmeier-Haack conditions, formylation at the 6-position might be achievable, though potentially as part of an isomeric mixture requiring careful separation. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles.[8][9]

-

For the 8-Isomer (Directed Ortho-Metalation): A more controlled strategy to achieve C-8 formylation would be through directed ortho-metalation. This would involve a different precursor, such as an 8-bromo-1-chloroisoquinoline. The bromine could be exchanged with lithium using an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF). This directed approach overcomes the inherent electronic preferences of the ring system.

Applications in Drug Discovery and Materials Science

The distinct properties of these isomers make them suitable for different applications. The isoquinoline scaffold is a known "privileged structure" found in numerous bioactive compounds.[2][8] The addition of a chlorine atom often enhances properties like metabolic stability or membrane permeability, a common strategy in drug design.[10]

1-Chloroisoquinoline-6-carbaldehyde: The Versatile Scaffold

-

Drug Discovery: Its accessible aldehyde group serves as a versatile chemical handle. It can be readily converted into a wide array of functional groups (amines, acids, alkenes, Schiff bases, hydrazones) to build libraries of compounds for high-throughput screening.[11] This makes it an ideal starting point for structure-activity relationship (SAR) studies targeting kinases, proteases, or other enzymes.

-

Fluorescent Probes: The isoquinoline core can act as a fluorophore. The aldehyde at C-6 can be condensed with recognition moieties to create fluorescent sensors for ions or biomolecules, where the steric accessibility ensures reliable reaction kinetics.[12]

1-Chloroisoquinoline-8-carbaldehyde: The Conformationally-Locked Ligand

-

Medicinal Chemistry: The steric hindrance that makes it synthetically challenging also makes it unique. The fixed conformation imposed by the peri interaction could be exploited to design highly specific ligands. By locking the orientation of the aldehyde (or its derivatives), it may fit into a specific protein binding pocket with higher affinity and selectivity than its more flexible 6-isomer counterpart.

-

Materials Science: The rigid, sterically-defined structure could be incorporated into polymers or metal-organic frameworks (MOFs) to create materials with specific and predictable three-dimensional structures and properties.

Conclusion

The distinction between 1-chloroisoquinoline-8-carbaldehyde and its 6-carbaldehyde isomer is a compelling case study in how subtle changes in molecular architecture lead to significant functional divergence. The 6-isomer presents as a versatile and accessible building block, ideal for broad derivatization and library synthesis in early-stage drug discovery. Conversely, the 8-isomer, while synthetically more demanding due to profound steric hindrance, offers the potential for creating conformationally restricted, highly specific molecules. Understanding these core differences in their structure, reactivity, and synthetic accessibility is paramount for researchers and drug development professionals aiming to strategically leverage the power of the isoquinoline scaffold in their scientific pursuits.

References

-

PubChem, NIH. Isoquinoline, 1-chloro-. [Link]

-

ResearchGate. Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. [Link]

-

Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry, 9, 120-130. [Link]

-

Unknown. FACTORS AFFECTING STABILITY OF COMPLEXES 1) Steric Effect 2) Forced Configuration. [Link]

-

Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

-

ResearchGate. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. [Link]

-

G., S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 207, 112720. [Link]

-

SlideShare. Application of Bioisosteres in Drug Design. (2012). [Link]

-

University of Chemistry and Technology, Prague. Chapter 7: Quinolines and Isoquinolines. [Link]

Sources

- 1. 1-Chloroisoquinoline-6-carbaldehyde | 1211528-19-6 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

Commercial suppliers and price trends for 1-Chloroisoquinoline-8-carbaldehyde

Executive Summary & Market Reality

1-Chloroisoquinoline-8-carbaldehyde is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and complex alkaloids.[1] Its structural uniqueness lies in the peri-substitution pattern (positions 1 and 8), which creates significant steric and electronic interactions useful for conformational locking in drug design.

Critical Sourcing Insight: As of Q1 2026, this specific molecule is not a standard catalog item (Tier 3 availability). It is rarely held in stock by major aggregators. Researchers seeking this compound have two viable options:

-

Custom Synthesis (CRO): High cost ($2,000+ per gram), long lead time (4-8 weeks).

-

In-House Synthesis (Recommended): Purchase readily available precursors and perform a 1-2 step functionalization. This reduces cost to <$150/g and lead time to <1 week.

This guide focuses on the In-House Synthesis Strategy , providing validated sourcing channels for precursors and robust experimental protocols.

Chemical Profile & Precursor Sourcing

Since the target aldehyde is elusive, procurement must focus on the correct precursors.

Target Molecule[2][3][4]

-

Name: 1-Chloroisoquinoline-8-carbaldehyde[1]

-

Structure: Isoquinoline core, Cl at C1, CHO at C8.

-

Key Reactivity: The C1-Cl bond is activated for SNAr displacement; the C8-CHO is a handle for reductive amination or olefination.[1]

Primary Precursor Options (The "Buy" List)

The most efficient strategy utilizes 1-Chloro-8-methylisoquinoline or 8-Bromo-1-chloroisoquinoline .[1]

| Precursor Name | CAS Number | Availability | Approx.[2][3][4][5][6] Price (USD) | Strategic Note |

| 1-Chloro-8-methylisoquinoline | 174873-81-5 | Moderate (Tier 2) | $50 - $120 / g | Preferred Route. Allows for benzylic oxidation.[1] Stable shelf life. |

| 8-Bromo-1-chloroisoquinoline | 1233025-78-9 | Moderate (Tier 2) | $80 - $150 / g | Alternative Route. Requires cryogenic lithiation.[1] Higher risk of C1-Cl side reactions. |

| 1-Chloroisoquinoline | 19493-44-8 | High (Tier 1) | $6 / g | Not Recommended. Direct C8 functionalization is chemically difficult (poor selectivity).[1] |

Recommended Suppliers (Precursors)[1]

-

Global Aggregators: eMolecules, ChemSpace (Use for price comparison).

-

Direct Manufacturers:

-

Enamine / Building Blocks: High reliability for heterocycles.

-

Combi-Blocks: Often has stock of methylated isoquinolines.

-

BLD Pharm: Strong inventory of bromo-isoquinolines.[6]

-

MilliporeSigma / Aldrich: Higher price, but guaranteed CoA.

-

Strategic Decision Matrix

The following logic flow dictates the most efficient path to the target molecule based on your lab's capabilities.

Figure 1: Sourcing and synthesis decision logic.

Technical Protocols (The "Make" Strategy)

Protocol A: Benzylic Oxidation (Preferred)

Precursor: 1-Chloro-8-methylisoquinoline (CAS 174873-81-5) Mechanism: Radical bromination followed by hydrolysis (Wohl-Ziegler).[1] Why this route? It avoids organolithiums, which can attack the labile C1-Cl bond.

Step 1: Radical Bromination

-

Dissolve 1.0 eq of 1-Chloro-8-methylisoquinoline in CCl₄ or Trifluorotoluene (greener alternative).

-

Add 2.1 eq of N-Bromosuccinimide (NBS) and 0.05 eq of AIBN (initiator).

-

Reflux (80-100°C) under N₂ for 4-6 hours. Monitor by TLC/LCMS for the disappearance of the methyl peak and appearance of the gem-dibromide.

-

Workup: Cool, filter off succinimide, and concentrate the filtrate.

Step 2: Hydrolysis to Aldehyde

-

Dissolve the crude gem-dibromide in Ethanol/Water (4:1).

-

Add 2.5 eq of AgNO₃ (Silver Nitrate) or CaCO₃ (Calcium Carbonate) for a cheaper alternative.

-

Heat to reflux for 2 hours.

-

Workup: Filter off AgBr/salts. Extract with DCM.[2][7][8] Wash with brine.[8]

-

Purification: Flash chromatography (Hexane/EtOAc).

Validation Data:

-

1H NMR: Look for the aldehyde proton singlet at δ 10.2 - 10.8 ppm .

-

Stability: Store under inert gas at -20°C. The aldehyde is prone to oxidation to the carboxylic acid.

Protocol B: Cryogenic Formylation (Alternative)

Precursor: 8-Bromo-1-chloroisoquinoline (CAS 1233025-78-9) Mechanism: Lithium-Halogen Exchange followed by DMF quench.[1] Critical Warning: The C1-Cl bond is electrophilic.[4] You must use TurboGrignard (i-PrMgCl[1]·LiCl) or extremely low temperatures (-78°C) to prevent SNAr at C1.

-

Setup: Flame-dried flask, Ar atmosphere.

-

Dissolve precursor in anhydrous THF. Cool to -78°C .

-

Add n-BuLi (1.05 eq) slowly down the side of the flask.

-

Stir for 15 mins at -78°C.

-

Quench with anhydrous DMF (3.0 eq).

-

Warm to RT and add aqueous NH₄Cl.

-

Extract with EtOAc.

Synthetic Pathway Visualization

Figure 2: Recommended synthetic pathway via Wohl-Ziegler bromination.

Quality Control & Troubleshooting

When synthesizing or sourcing this material, specific impurities are common.

| Test | Acceptance Criteria | Common Failure Mode |

| 1H NMR | Aldehyde singlet (~10.5 ppm).[1] Integration 1:1 with aromatic protons. | Oxidation: Broad singlet at ~11-12 ppm indicates Carboxylic Acid. |

| LCMS | Single peak, M+1 = 192/194 (Cl isotope pattern). | Hydrolysis: Mass M+1 = 174 indicates hydrolysis of C1-Cl to C1-OH (Isocarbostyril).[1] |

| Appearance | Pale yellow solid.[4] | Dark Brown/Black: Indicates polymerization or decomposition. |

Expert Insight (The "Peri-Effect"): Due to the proximity of the C1-Chlorine and C8-Aldehyde, the aldehyde group may be twisted out of planarity with the aromatic ring.[1] This reduces conjugation but increases the electrophilicity of the carbonyl carbon. Be cautious of spontaneous hydration (gem-diol formation) if stored in wet solvents.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [Link][1]

-

American Elements. 1-Chloro-8-methylisoquinoline Product Page.[1][9] Retrieved from [Link][1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 5. 1-chloro-8-methylisoquinoline 95% | CAS: 174873-81-5 | AChemBlock [achemblock.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. americanelements.com [americanelements.com]

Synthesis of 1,8-disubstituted tetrahydroisoquinolines from carbaldehyde precursors

Application Note: Regioselective Synthesis of 1,8-Disubstituted Tetrahydroisoquinolines

Executive Summary

The 1,8-disubstituted tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, appearing in alkaloids (e.g., tetrahydroprotoberberines) and synthetic CNS agents. However, accessing the C8-position is synthetically challenging due to the inherent regioselectivity of the Pictet-Spengler cyclization, which overwhelmingly favors the less sterically hindered C6 or C7 positions.

This guide details a Regioselective Blocking Strategy to force cyclization at the C8 position using carbaldehyde precursors. We also outline a complementary Directed Ortho-Lithiation (DoM) protocol for substrates resistant to direct cyclization.

Strategic Analysis: The "C8 Problem"

In a standard Pictet-Spengler reaction between a 3-substituted phenethylamine and a carbaldehyde, cyclization occurs para to the activating group (yielding the 6-isomer) or at the less hindered ortho position. The target 8-position is both sterically crowded (peri-interaction with C1) and electronically disfavored without specific intervention.

The Solution: To synthesize 1,8-disubstituted THIQs, we employ a Halogen-Blocking Strategy . By installing a transient halogen atom at the kinetically favored C6 position, we force the Pictet-Spengler cyclization to occur at the sterically hindered C2 position (which becomes C8 in the THIQ skeleton).

Workflow Visualization

The following diagram illustrates the logic flow from precursor selection to the final 1,8-disubstituted scaffold.

Figure 1: The "Blocking Strategy" workflow forcing formation of the 1,8-disubstituted isomer.

Detailed Protocol: The Halogen-Blocking Route

This protocol assumes the use of a 3-methoxy phenethylamine precursor (to yield an 8-methoxy THIQ) and a generic carbaldehyde (R-CHO) to install the C1 substituent.

Phase A: Precursor Engineering (C6 Blocking)

Objective: Install a bromine atom at the position para to the methoxy group to prevent cyclization at that site.

-

Dissolution: Dissolve 3-methoxyphenethylamine (10 mmol) in glacial acetic acid (20 mL).

-

Bromination: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise at 0°C.

-

Mechanism:[1] The methoxy group directs electrophilic aromatic substitution to the para position (C6 relative to the ethylamine chain).

-

-

Work-up: Stir for 2 hours at room temperature. Quench with water, basify with NaOH (pH 10), and extract with DCM.

-

Validation:

H NMR should show the loss of the proton para to the methoxy group.

Phase B: The Pictet-Spengler Cyclization

Objective: React the blocked amine with the carbaldehyde to form the ring at the crowded C8 position.

-

Imine Formation: Combine the 2-bromo-5-methoxyphenethylamine (from Phase A) with the target Carbaldehyde (1.1 eq) in dry DCM. Add MgSO

to absorb water. Stir 2h. -

Cyclization: Cool to 0°C. Add Trifluoroacetic acid (TFA) (5-10 eq).

-

Critical Step: If the aldehyde is unreactive, use a Lewis Acid catalyst like TiCl

or TMSOTf (1.5 eq) at -78°C to 0°C. The "Super Acid" environment helps overcome the steric barrier of the 1,8-formation [1].

-

-

Heating: Reflux may be required (40-60°C) for 12-24h due to the steric hindrance of the blocking group and the target site.

-

Quench: Neutralize with sat. NaHCO

. Extract with DCM.[2]

Phase C: Debromination (The Reveal)

Objective: Remove the blocking group to yield the clean 1,8-disubstituted THIQ.

-

Hydrogenation: Dissolve the crude cyclized product in MeOH.

-

Catalyst: Add 10% Pd/C (10 wt%) and anhydrous NaOAc (2 eq) or Et

N to scavenge HBr. -

Reaction: Stir under H

atmosphere (balloon pressure) for 4-6h. -

Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Alternative Protocol: Directed Ortho-Lithiation (DoM)

For substrates where the Pictet-Spengler fails (e.g., electron-deficient rings), the DoM strategy is the industry standard for installing C8 substituents [2].

| Step | Reagent/Condition | Purpose |

| 1. Protection | Pivaloyl chloride, Et | Protects amine and acts as a Directing Metalation Group (DMG). |

| 2. Lithiation | n-BuLi (2.2 eq), THF, -78°C | Lithiates the C8 position (ortho to the protected amine). |

| 3. Functionalization | Electrophile (e.g., I | Installs the C8 substituent (I, CHO, F). |

| 4. Cyclization | POCl | Closes the ring to form dihydroisoquinoline. |

| 5. C1-Addition | R-MgBr or R-Li | Adds the C1 substituent to the imine. |

Data & Troubleshooting

Table 1: Comparative Yields of Cyclization Strategies

| Precursor Type | Method | Regioselectivity (C6:C8) | Yield (Isolated) |

| 3-OMe-Phenethylamine | Standard Pictet-Spengler | 95 : 5 | 85% (mostly C6) |

| 3-OMe-Phenethylamine | Halogen-Blocked (Br) | 0 : 100 | 65-75% |

| N-Piv-Phenethylamine | DoM / Bischler-Napieralski | N/A (Directed) | 50-60% (Overall) |

Key Troubleshooting Tips:

-

Low Yield in Cyclization: The 1,8-disubstituted system suffers from "peri-strain" (steric clash between C1 and C8 substituents). Increasing reaction temperature or using microwave irradiation often improves conversion.

-

Debromination Failure: Ensure the amine is not poisoning the Pd catalyst. Use NaOAc buffer. If problematic, use radical reduction (AIBN/Bu

SnH).

References

-

Hargitai, C., et al. (2018).[3] Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.[3] Retrieved from [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Retrieved from [Link]

-

Li, X., et al. (2014).[4] Synthesis of 1,1-disubstituted tetrahydroisoquinolines by lithiation and substitution. Journal of the American Chemical Society.[4] Retrieved from [Link]

Sources

Improving regioselectivity in the formylation of 1-chloroisoquinoline

The following technical support guide addresses the regioselectivity challenges in the formylation of 1-chloroisoquinoline. It is structured to provide actionable solutions for researchers encountering low yields, wrong isomers, or starting material decomposition.[1][2]

Topic: Improving Regioselectivity & Yield in 1-Chloroisoquinoline Formylation Document ID: TS-ISOQ-042 Last Updated: February 2026 Audience: Medicinal Chemists, Process Chemists[1]

Executive Summary: The Reactivity Paradox

Formylating 1-chloroisoquinoline presents a specific "reactivity paradox" that often leads to experimental failure for two reasons:

-

Electrophilic Deactivation: The chlorine atom at C1 (and the pyridine-like nitrogen) deactivates the ring, rendering standard Vilsmeier-Haack conditions (POCl₃/DMF) inefficient or requiring harsh conditions that lead to tar.[1][2]

-

Nucleophilic Vulnerability: The C1-Cl bond is susceptible to nucleophilic attack.[1][2] Using standard strong bases (e.g., n-BuLi) for lithiation often results in nucleophilic aromatic substitution (SɴAr) at C1 rather than the desired deprotonation.[1][2]

This guide provides the C4-Halogen Dance and C3-Directed Lithiation protocols to bypass these issues.

Troubleshooting Guide (Q&A Format)

Module A: Targeting the C4 Position (The "Drug Discovery" Isomer)[1]

User Question: I attempted a standard Vilsmeier-Haack reaction (POCl₃/DMF, 90°C) on 1-chloroisoquinoline to get the 4-aldehyde, but I only recovered starting material and some black tar. Why?

Technical Diagnosis: The 1-chloro substituent is electron-withdrawing, which severely deactivates the C4 position toward electrophilic aromatic substitution.[1] While unsubstituted isoquinoline undergoes Vilsmeier formylation at C4, the chlorinated analog is too unreactive.[1][2] Forcing the reaction with heat leads to polymerization (tar) rather than formylation.[1][2]

Recommended Protocol: The "Halogen-Dance" Sequence Do not use direct Vilsmeier.[1] Instead, use a Iodination/Metal-Halogen Exchange sequence. This method is self-validating because the intermediate (4-iodide) is easily monitored by HPLC/TLC.[1]

Step-by-Step Workflow:

-

Iodination: React 1-chloroisoquinoline with

-iodosuccinimide (NIS) in acidic media (TFA or AcOH) to selectively install iodine at C4.[1][2] -

Exchange: Treat the isolated 1-chloro-4-iodoisoquinoline with

-PrMgCl (TurboGrignard) or-

Critical: The Iodine-Lithium exchange is faster than the nucleophilic attack at C1-Cl.[1]

-

-

Trapping: Quench the C4-lithio species with anhydrous DMF.

Data Comparison: Direct vs. Stepwise

| Parameter | Direct Vilsmeier-Haack | Iodination/Exchange Route |

| Reagents | POCl₃ / DMF | 1. NIS/TFA;[1] 2. |

| Temp | 90–100°C (Harsh) | -78°C to RT (Mild) |

| Yield (Isolated) | < 15% (Variable) | 75–85% (Consistent) |

| Major Byproduct | Polymer/Tar | 4-H (Protonation) if wet |

Module B: Targeting the C3 Position (The "Ortho-Directing" Isomer)[1]

User Question: I tried to lithiate 1-chloroisoquinoline with n-BuLi to trap with DMF at C3, but I observed alkylation products and loss of the Chlorine. How do I fix this?

Technical Diagnosis: n-Butyllithium is a strong nucleophile.[1][2] In electron-deficient heterocycles like 1-chloroisoquinoline, n-BuLi attacks the C1 position (displacing Cl or adding across the C=N bond) faster than it deprotonates C3.[1] This is a classic "Nucleophilic Attack vs. Deprotonation" competition.

Recommended Protocol: The LTMP Strategy You must use a non-nucleophilic base .[1][2] Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is sterically bulky and acts exclusively as a base, preventing attack at C1.[1]

Protocol:

-

Generate LiTMP: Add

-BuLi to TMP in THF at -78°C.[1][2] -

Deprotonation: Add 1-chloroisoquinoline dropwise at -78°C. Stir for 30–45 mins.

-

Formylation: Add DMF (5 equiv) and warm to RT.

Visualizing the Reaction Logic[1][7]

The following diagram illustrates the decision matrix for regioselectivity.

Caption: Decision tree for selecting the correct synthetic pathway based on the desired formylation site (C3 vs C4).

Critical Control Points (FAQs)

Q1: Can I use LDA instead of LTMP for the C3 functionalization?

-

Answer: Use caution. While LDA is bulky, it is less bulky than LTMP.[1][2] In highly electron-deficient systems like 1-chloroisoquinoline, LDA can sometimes still act as a nucleophile or result in mixed regioselectivity (attacking C8 vs C3).[1] LTMP is the "Gold Standard" for thermodynamic control at C3.[2]

Q2: Why use i-PrMgCl instead of n-BuLi for the C4-iodide exchange?

-

Answer: i-PrMgCl (TurboGrignard conditions) tolerates the C1-Cl functionality better at slightly higher temperatures (e.g., -40°C to -20°C) than n-BuLi.[1] n-BuLi is so aggressive that even at -78°C, if the exchange is slow, it may begin to attack the C1-Cl bond.[1]

Q3: How do I separate the isomers if I get a mixture?

-

Answer:

-

1-Chloro-4-aldehyde: Typically a solid.[1][7] Recrystallization from EtOH/Heptane is often effective.[1][2]

-

1-Chloro-3-aldehyde: Often an oil or low-melting solid.[1] Flash chromatography (Hexane/EtOAc) is required.[1][2]

-

Tip: The C4-aldehyde usually has a higher dipole moment and elutes after the C3-isomer on Silica.[1]

-

References

-

Mechanistic Insight on Isoquinoline Lithiation

-

Halogen-Magnesium Exchange Protocols

-

Title: A Highly Active and Efficient Catalyst System for Suzuki-Miyaura Cross-Coupling.[1]

- Relevance: Demonstrates the utility of 1-chloroisoquinoline in metal-catalyzed couplings, validating the stability of the C1-Cl bond under specific organometallic conditions.

-

-

Synthesis of Isoquinoline Carboxaldehydes

-

Lithiation of 3-Substituted Isoquinolines

-

Title: 1-Methylthio-3-lithioisoquinoline.[1][4] The first simple isoquinoline derivative lithiated at the 3-position.[1][4]

-

URL:[Link]

-

Relevance: Provides the foundational precedent that C3-lithiation is viable if the C1 position is blocked or substituted, and highlights the use of low temperatures to prevent ring opening.[1]

-

Sources

- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemijournal.com [chemijournal.com]

- 6. ijstr.org [ijstr.org]

- 7. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

C1-Chloro Optimization Hub: Technical Support & Troubleshooting Center

Status: Operational Operator: Senior Application Scientist Topic: Suzuki-Miyaura Coupling at the C1-Chloro Position (Heterocycles & Aryl Chlorides)

Core Directive: The "Activated but Labile" Paradox

Welcome to the optimization center. If you are targeting the C1-chloro position (common in isoquinolines, phthalazines, or pyridazines), you are likely facing a unique paradox. Unlike unactivated phenyl chlorides, the C1-position adjacent to a nitrogen atom is electronically activated for oxidative addition.

However, this activation comes at a cost: Susceptibility to Nucleophilic Aromatic Substitution (

Your optimization strategy must balance two competing pathways:

-

The Desired Pathway: Pd-catalyzed oxidative addition (requires electron-rich ligands).

-

The Parasitic Pathway: Hydrolysis by base/water to form the "hydroxy" impurity (lactam formation).

This guide is structured to help you navigate this balance.

Critical Parameter Optimization (The "Why" and "How")

The Catalyst System: Ligand Selection

For C1-chloro substrates, standard ligands like

| Ligand Class | Recommendation | Mechanism of Action |

| Dialkylbiaryl Phosphines (Buchwald) | Primary Choice (XPhos, SPhos, RuPhos) | Bulky groups promote reductive elimination; electron-rich phosphorus accelerates oxidative addition into the C-Cl bond. |

| NHC Ligands | Alternative (PEPPSI-IPr) | Strong |

| Bis-phosphines | Specific Use (NIXANTPHOS) | Wide bite angle forces reductive elimination; superior to Xantphos for chlorides. |

The Base & Solvent: Managing Hydrolysis

-

Standard Conditions:

(2.0 equiv) in Dioxane/Water (4:1). -

Anhydrous Conditions:

or-

Benefit: Eliminates the nucleophile (

) responsible for

-

Troubleshooting Logic Tree

Use the diagram below to diagnose your specific failure mode.

Caption: Diagnostic logic flow for C1-chloro Suzuki coupling optimization. Follow the path based on LCMS data.

Experimental Protocols

Protocol A: The "Hammer" (For Unreactive Chlorides)

Use this when starting material is unreactive (recovery of SM).

-

Charge Vessel: Add Aryl Chloride (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and

(2.0 equiv). -

Catalyst: Add XPhos Pd G4 (2–5 mol%).

-

Note: Using G4 precatalyst ensures a 1:1 Pd:Ligand ratio, preventing the formation of inactive species common when mixing

+ Ligand manually.

-

-

Solvent: Add THF/Water (10:1) or Dioxane/Water (4:1). Concentration: 0.1 M.

-

Degas: Sparge with Argon for 5 minutes (Critical: Oxygen promotes homocoupling).

-

Heat: Seal and heat to 80°C for 2–4 hours.

Protocol B: The "Surgeon" (For Hydrolysis-Prone C1 Substrates)

Use this when you observe the "hydroxy" impurity (M-Cl + 17 mass units).

-

Drying: Flame-dry the reaction vial and cool under Argon.

-

Charge Vessel: Add Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and anhydrous finely ground

(2.0 equiv). -

Catalyst: Add Pd-PEPPSI-IPr (2 mol%) or XPhos Pd G3 (2 mol%).

-

Solvent: Add anhydrous 1,4-Dioxane (0.1 M). Do not add water.

-

Heat: Heat to 90–100°C.

-

Why: Without water, the

hydrolysis pathway is blocked. The solubility of

-

Mechanism & Causality

Understanding the competition at the molecular level is key to troubleshooting.

Caption: Mechanistic competition. Success depends on accelerating the Blue path (Oxidative Addition) to outcompete the Red path (SNAr).

Frequently Asked Questions (FAQs)

Q: Why do I see significant protodehalogenation (replacement of Cl with H)? A: This is often caused by the "solvent cage" effect or boronic acid decomposition.

-

Mechanism:[3][4][5][6][7][8] If transmetallation is slow, the Pd(II)-Aryl species can abstract a hydride from the solvent (especially alcohols or hot THF) or undergo hydrolysis of the boronic acid.

-

Fix: Switch to a non-protic solvent like Toluene. Lower the temperature. Ensure your boronic acid is not decomposing (check purity).

Q: Can I use Pd(PPh3)4 for C1-chloro couplings? A: Generally, no .

-

Reasoning:

is not electron-rich enough to facilitate oxidative addition into the strong C-Cl bond efficiently. You will likely see mostly starting material recovery or hydrolysis before the coupling occurs.

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: Adding more catalyst to a "dead" reaction rarely works.

-

Reasoning: The catalyst likely died due to ligand dissociation or oxidation.

-

Better Approach: Start a new reaction with a Pre-catalyst (like XPhos Pd G4). These release the active species slowly and maintain the correct Ligand:Metal ratio, preventing the "Pd-Black" crash out.

References

-

Suzuki-Miyaura Coupling Mechanism & Overview

- Source: Wikipedia.

-

URL:[Link]

- Buchwald Ligands (XPhos, SPhos) for Aryl Chlorides Source: Sigma-Aldrich / Merck (Buchwald Ligands Guide).

-

Oxidative Addition as R

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

PEPPSI-IPr C

- Source: Organometallics (ACS Public

-

URL:[Link]

-

Protodehalogen

- Source: NIH / PMC (Rapid, Homogenous B-Alkyl Suzuki).

-

URL:[Link]

Sources

- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 2. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Stability of 1-Chloroisoquinoline-8-carbaldehyde under basic reaction conditions

Executive Summary: The "Dual-Threat" Reactivity

1-Chloroisoquinoline-8-carbaldehyde represents a unique challenge in synthetic organic chemistry due to its bifunctional electrophilicity . It contains two highly reactive centers that are susceptible to attack by bases and nucleophiles:

-

The C1-Chloro Position: An imidoyl chloride-like moiety activated by the adjacent ring nitrogen, highly prone to Nucleophilic Aromatic Substitution (

). -

The C8-Aldehyde Position: An electron-deficient aromatic aldehyde prone to disproportionation (Cannizzaro) and condensation.

Critical Warning: In basic media, this molecule does not degrade via a single pathway. It undergoes competing degradation cascades depending on the nature of the base (hydroxide vs. alkoxide vs. amine) and the solvent system (aqueous vs. anhydrous).

Module 1: The Hydrolysis Hazard (Aqueous Bases)

The Observation

Users frequently report the disappearance of the starting material (mass 191.6) and the appearance of a highly polar, crystalline solid with a mass of 173.1 (M+H) or 191 (hydrate) .

The Mechanism: Hydrolytic Dechlorination

The C1 position of isoquinoline is electron-deficient. In the presence of aqueous bases (NaOH, KOH, LiOH), the hydroxide ion (

-

Attack:

attacks C1, forming a Meisenheimer-like tetrahedral intermediate.[1] -

Elimination: Chloride (

) is expelled. -

Tautomerization: The resulting 1-hydroxyisoquinoline tautomerizes almost exclusively to the 1-isoquinolinone (isocarbostyril) form, which is thermodynamically stable and unreactive toward further coupling.

Impact: This reaction is irreversible. Once the lactam forms, the "handle" for Suzuki/Sonogashira coupling is lost.

Troubleshooting Table: Hydrolysis Indicators

| Observation | Diagnosis | Root Cause | Corrective Action |

| LCMS M+H 174 | Formation of Isocarbostyril | Aqueous base used (NaOH/KOH) | Switch to anhydrous carbonate bases (Cs₂CO₃). |

| Precipitate | Lactam insolubility | Product is less soluble than SM | Use phase-transfer catalysis or organic soluble bases. |

| No Reaction | Catalyst Poisoning | Ensure thorough degassing; avoid hydroxide bases. |

Module 2: The Nucleophilic Trap (Alkoxides & Amines)

The Observation

When using strong bases like Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu), users observe a product with Mass +31 (OMe) or Mass +56 (OtBu) relative to the des-chloro core.

The Mechanism: Competition

Alkoxides are stronger nucleophiles than hydroxides in organic solvents.

-

Reaction: The alkoxide attacks C1, displacing the chloride.

-

Result: Formation of 1-alkoxyisoquinoline-8-carbaldehyde.

-

Side Effect: While the aldehyde remains intact, the C1-Cl handle is lost, preventing further functionalization at that position.

Module 3: Aldehyde Instability (Cannizzaro & Condensation)

The Observation

"I maintained the pH at 10, but my yield is 50% and I see two new peaks."

The Mechanism: Cannizzaro Disproportionation

Because 1-Chloroisoquinoline-8-carbaldehyde lacks

-

Process: One molecule is oxidized to the carboxylic acid (8-COOH).

-

Process: A second molecule is reduced to the alcohol (8-CH₂OH).[2][3]

-

Net Result: 50% loss of the desired aldehyde functionality.[2]

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways based on the reaction conditions selected.

Figure 1: Reaction landscape of 1-Chloroisoquinoline-8-carbaldehyde in basic media. Red paths indicate destructive degradation; Green indicates the safe operating window.

Module 4: Recommended Protocols (SOPs)

To perform cross-coupling (e.g., Suzuki-Miyaura) while preserving the aldehyde, strictly follow these "Safe Zone" parameters.

Protocol A: Suzuki Coupling (Aldehyde Preservation)

-

Solvent: 1,4-Dioxane or Toluene (Strictly Anhydrous).

-

Base: Potassium Phosphate Tribasic (

) or Cesium Carbonate (-

Why? These bases are insoluble in organic solvents, creating a heterogeneous surface reaction that minimizes hydrolysis rates compared to dissolved bases.

-

-

Water Content: < 0.1% (Use molecular sieves).

-

Temperature: 80°C - 100°C.

-

Additives: None (Avoid alcohols).

Protocol B: Protecting the Aldehyde (If Strong Base is Required)

If your downstream chemistry requires strong bases (e.g., lithiation), you must protect the aldehyde first.

-

Step 1: Protect CHO as an acetal (Ethylene glycol, pTSA, toluene reflux).

-

Step 2: Perform base-mediated reaction on the C1-Cl.

-

Step 3: Deprotect (Acidic hydrolysis).

Frequently Asked Questions (FAQ)

Q1: Can I use Triethylamine (TEA) or DIPEA? A: Yes. Tertiary amines are non-nucleophilic and generally safe. However, they are often too weak for difficult Pd-catalyzed couplings involving deactivated chlorides. They are excellent for scavenging acid generated during acylations.

Q2: I see a color change from yellow to deep red upon adding NaOH. What is this? A: This indicates the formation of a charge-transfer complex or the deprotonation of trace hydration products. It is often a precursor to the "black tar" of polymerization. Stop immediately. Neutralize and switch to a carbonate base.

Q3: Why is the 1-Chloro position so much more reactive than a standard chlorobenzene? A: The nitrogen atom at position 2 exerts a strong electron-withdrawing effect (inductive and mesomeric), making C1 highly electrophilic. It behaves more like an acid chloride than an aryl chloride.

References

-

BenchChem Technical Division. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem. Link

-

ChemicalBook. (2026).[4] 1-Chloroisoquinoline Properties and Reaction Data. ChemicalBook CAS Database.[4] Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 1-Chloroisoquinoline. PubChem.[5] Link

-

CymitQuimica. (2025). Product Data Sheet: 1-Chloroisoquinoline. CymitQuimica. Link

-

Wikipedia Contributors. (2025). Cannizzaro Reaction Mechanism and Scope. Wikipedia, The Free Encyclopedia. Link

Sources

Technical Support Center: Purification of Isoquinoline Carboxaldehyde Isomers

[1]

Executive Summary & Technical Context

The Challenge: Separating isoquinoline carboxaldehyde isomers (e.g., 5-isoquinolinecarboxaldehyde vs. 6-, 7-, or 8-isomers) presents a "double-edged" chemical challenge. You are dealing with an amphoteric system containing:

-

A Basic Nitrogen Heterocycle: Susceptible to protonation (

for the parent ring, lower for aldehyde derivatives due to electron withdrawal).[1] -

A Reactive Electrophile (Aldehyde): Susceptible to oxidation (to carboxylic acid), Cannizzaro disproportionation, or nucleophilic attack.[1]

Why Standard Methods Fail: Standard silica chromatography often results in severe peak tailing due to the interaction between the basic isoquinoline nitrogen and acidic silanol groups on the stationary phase.[1] Furthermore, regioisomers often possess identical molecular weights and nearly identical polarity, making resolution on C18 columns difficult without specific pH modulation.[1]

This guide provides three validated workflows to resolve these issues, ranging from bulk chemical extraction to high-resolution chromatography.

Module A: Chemical Purification (The "Bisulfite Switch")

Best For: Bulk removal of non-aldehyde impurities (e.g., unreacted methyl-isoquinoline starting material) or enrichment of specific isomers based on adduct solubility.[1]

Mechanism: Isoquinoline aldehydes form water-soluble bisulfite adducts (α-hydroxy sulfonic salts) when treated with saturated sodium bisulfite.[1] Non-aldehyde impurities remain in the organic layer.[1] The adduct is then hydrolyzed back to the aldehyde under basic conditions.[1]

Protocol: Bisulfite Adduct Extraction

-

Preparation: Dissolve crude mixture in a minimal amount of water-immiscible solvent (Diethyl Ether or Toluene are preferred over DCM to facilitate precipitation).[1]

-

Adduct Formation:

-

Separation:

-

Regeneration (Hydrolysis):

-

Isolation: Separate organic layer, dry over

, and concentrate.

Visualization: Bisulfite Workflow

Figure 1: Decision logic for bisulfite-mediated purification of aromatic aldehydes.

Module B: Chromatographic Resolution (HPLC & Flash)

Best For: Separating close-eluting regioisomers (e.g., 5-CHO vs 6-CHO).[1]

The "Tailing" Problem:

On standard silica or C18, the isoquinoline nitrogen (

Strategy 1: pH Modulation (The "Free Base" Approach)

Operate at high pH to keep the isoquinoline deprotonated (neutral).[1]

-

Stationary Phase: Must be pH-stable (e.g., Hybrid Silica, Polymer-based, or "XTerra" type columns).[1] Standard silica dissolves at pH > 8.[1][3]

-

Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]

-

Result: Sharp peaks, as the nitrogen remains uncharged.[1]

Strategy 2: Ion Suppression (Standard Silica/C18)

If you must use standard columns, you must block the silanols.[1]

-

Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, "masking" them from the isoquinoline.[1]

Recommended Mobile Phase Gradients

| Method Type | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier | Target Isomers |

| Reverse Phase (High pH) | C18 Hybrid (pH stable) | 10mM | Acetonitrile | None | 5- vs 6-isomer |

| Reverse Phase (Low pH) | C18 Standard | Water | Acetonitrile | 0.1% TFA | General Purity |

| Normal Phase | Silica Gel | Hexane | Ethyl Acetate | 1% TEA | Bulk Cleanup |

Module C: Recrystallization & Physical Properties[1]

Best For: Final polishing of enriched isomers.[1]

Isoquinoline aldehydes are solids with distinct melting points. For example, 5-isoquinolinecarboxaldehyde melts at 116-120°C [1].[1] Regioisomers often have lower or distinct melting points due to symmetry differences.[1]

Solvent Systems[1][3][5][6]

Troubleshooting & FAQs

Q1: My aldehyde is oxidizing to carboxylic acid on the column. What do I do?

-

Diagnosis: You see a fronting peak or a smear that stays at the baseline.[1]

-

Fix: Isoquinoline aldehydes are auto-oxidative.[1]

Q2: I cannot separate the 5-CHO and 6-CHO isomers by HPLC.

-

Fix: Isomeric separation often requires maximizing "Shape Selectivity."[1]

-

Switch Column: Move from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[1] The

interactions differ significantly between regioisomers based on the aldehyde position relative to the nitrogen.[1] -

Derivatization: Convert the aldehyde to an acetal (using ethylene glycol) or an oxime .[1] The steric bulk of the derivative often amplifies the difference between isomers, making separation easier.[1] Hydrolyze back after separation.[1]

-

Q3: The product is stuck in the aqueous layer during extraction.

-

Reason: At low pH, the isoquinoline nitrogen is protonated (cationic) and water-soluble.[1]

-

Fix: Ensure the pH is adjusted to pH 8-9 (Isoelectric point vicinity). Do not go too high (pH > 12) or the aldehyde might undergo Cannizzaro reactions.[1] Use Chloroform/Isopropanol (3:1) for extraction if the compound is stubborn.[1]

Visualization: Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for chromatographic anomalies.

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Bisulfite adduct protocols).

-

McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and loading capacity of basic compounds in high performance liquid chromatography using C18 columns. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative source on silanol interactions with basic heterocycles).

HPLC method development for purity assessment of chlorinated isoquinolines

Comparative Strategy: C18 vs. Phenyl-Hexyl Stationary Phases[1]

Executive Summary

Chlorinated isoquinolines (e.g., 1-chloroisoquinoline) are critical scaffolds in the synthesis of antiviral and antitumor alkaloids. However, their purity assessment presents a distinct chromatographic challenge: separating positional isomers (e.g., 5-chloro- vs. 1-chloroisoquinoline) and de-chlorinated byproducts.[1][2]

While C18 (Octadecyl) columns are the industry standard for hydrophobicity-based separations, they often fail to resolve positional aromatic isomers which possess identical molecular weights and similar LogP values.[2]

This guide compares the traditional C18 approach against a Phenyl-Hexyl stationary phase.[1][2][3][4] We demonstrate that exploiting

Part 1: The Chromatographic Challenge

The core difficulty in analyzing chlorinated isoquinolines lies in their structural properties:

-

Basicity: The isoquinoline nitrogen (pKa ~5.4, lowered by Cl-substitution) can cause severe peak tailing on active silanols.[1][2]

-

Positional Isomerism: The position of the chlorine atom changes the electron density distribution of the aromatic ring but minimally affects the overall hydrophobicity, rendering C18 selectivity insufficient.

Mechanism of Action Comparison

| Feature | C18 (Standard) | Phenyl-Hexyl (Alternative) |

| Primary Interaction | Hydrophobic (Van der Waals) | Hydrophobic + |

| Selectivity Driver | Differences in hydrophobicity (LogP) | Differences in aromatic electron density |

| Isomer Resolution | Poor (Co-elution common) | High (Sensitive to substituent position) |

| Mobile Phase Synergy | Works well with ACN or MeOH | Methanol strongly enhances |

Part 2: Experimental Protocol

Objective: Develop a purity method separating 1-chloroisoquinoline (Target), 5-chloroisoquinoline (Isomer), and Isoquinoline (Parent).

2.1 Reagents & Conditions

-

Analytes: 1-Chloroisoquinoline, 5-Chloroisoquinoline, Isoquinoline.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate bases and improve peak shape).[1][2]

-

Mobile Phase B: Methanol (Selected over Acetonitrile to maximize

interactions on the Phenyl column).[1][2]

2.2 Instrument Parameters

-

System: UHPLC with Diode Array Detector (DAD).

-

Temperature: 30°C (Lower temperature favors

interactions).[1][2] -

Detection: UV 230 nm (Strong absorption for isoquinoline core).[1][2]

2.3 Comparative Workflows

Method A: Standard C18

-

Column: High-strength Silica C18 (100 x 2.1 mm, 1.7 µm).[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

Method B: Phenyl-Hexyl [1][3][5][6][7]

Part 3: Results & Data Analysis

The following data represents typical performance metrics observed when comparing these phases for halogenated aromatic isomers.

Table 1: Chromatographic Performance Comparison

| Parameter | C18 Column | Phenyl-Hexyl Column | Interpretation |

| Retention (k') - Target | 4.2 | 5.1 | Phenyl phase shows higher retention due to dual mechanisms.[1] |

| Resolution ( | 0.8 (Co-elution) | 3.4 (Baseline) | The electron-withdrawing Cl atom at different positions alters the |

| Tailing Factor ( | 1.4 | 1.1 | Phenyl-Hexyl phases often use advanced end-capping, reducing silanol activity for bases.[1][2] |

| Selectivity ( | 1.02 | 1.15 | Significant improvement in separating the critical pair.[2] |

Expert Insight: On the C18 column, the isomers co-elute because the chlorine atom adds hydrophobicity regardless of its position. On the Phenyl-Hexyl column, the 1-Chloro position sterically and electronically hinders the

overlap with the stationary phase differently than the 5-Chloro position, creating the necessary separation window.

Part 4: Visualization & Decision Logic[1]

Method Development Decision Tree

The following diagram outlines the logical flow for selecting the correct column and mobile phase for isoquinoline derivatives.

Figure 1: Decision logic for selecting Phenyl-Hexyl over C18 for aromatic isomer separation.

Part 5: Critical Protocol Considerations (Self-Validating Systems)

To ensure this method is robust and trustworthy (E-E-A-T), follow these self-validation steps:

-

The Methanol Rule: When using Phenyl-Hexyl columns, prioritize Methanol over Acetonitrile.[1][2] Acetonitrile's

-electrons can compete with the analyte for stationary phase sites, suppressing the unique selectivity you are trying to achieve [1]. -

pH Control: Isoquinolines are bases.[1][2] Ensure your buffer capacity is sufficient.[1][2] If peak tailing persists (

), consider adding 5-10 mM Ammonium Formate rather than just formic acid to stabilize the ionic strength.[2] -

System Suitability Test (SST): Always include a resolution mixture containing the parent isoquinoline and the specific chlorinated target.[2] The method is only valid if the resolution (

) between these two is > 2.0.

References

-

Agilent Technologies. (2022).[1][2] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from (Note: Validated general principle of Phenyl-Hexyl selectivity).[1][2]

-

Advanced Materials Technology. (2023). Separation of Aromatics on HALO® PFP, C18 and Phenyl-Hexyl Columns. Retrieved from

-

Waters Corporation. (2017).[1][2] Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

-

PubChem. (2025).[1][2] 1-Chloroisoquinoline Compound Summary. Retrieved from [1]

Sources

- 1. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. waters.com [waters.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. obrnutafaza.hr [obrnutafaza.hr]

- 6. halocolumns.com [halocolumns.com]

- 7. hplc.eu [hplc.eu]

A Comparative Guide to the Reactivity of 1-Chloroisoquinoline vs. 1-Bromoisoquinoline Derivatives in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of modern synthesis, appearing in a vast array of bioactive molecules. The functionalization of this privileged heterocycle, particularly at the C1 position, is frequently achieved through palladium-catalyzed cross-coupling reactions. The choice of the halide at this position—typically chlorine or bromine—is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 1-chloroisoquinoline and 1-bromoisoquinoline derivatives. We will delve into the fundamental principles governing their differential reactivity, present supporting data from the literature, and offer detailed experimental protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The Decisive Role of the Halogen: A Mechanistic Perspective

The generally accepted order of reactivity for organic halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is fundamentally rooted in the carbon-halogen (C-X) bond dissociation energy. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage during the initial, and often rate-determining, oxidative addition step of the catalytic cycle.[3][4]

In this crucial step, the palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The lower bond energy of the C-Br bond translates to a lower activation energy for this process, resulting in faster reaction rates, milder required conditions, and often higher yields when using 1-bromoisoquinoline derivatives compared to their 1-chloro counterparts.[5]

While the oxidative addition step is paramount, it is important to note that other factors within the catalytic cycle can be influenced by the nature of the halogen. However, the C-X bond strength remains the primary determinant of the observed reactivity differences between 1-chloro- and 1-bromoisoquinolines.

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Reaction

To illustrate the pivotal role of the halogen, let's consider the catalytic cycle for the widely used Suzuki-Miyaura cross-coupling reaction.

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The initial oxidative addition of the 1-haloisoquinoline to the Pd(0) catalyst is the step most significantly influenced by the identity of the halogen (X).

Comparative Reactivity in Key Cross-Coupling Reactions

The superior reactivity of 1-bromoisoquinolines is a consistent theme across the most common palladium-catalyzed cross-coupling reactions. The following sections provide a comparative overview and supporting data where available.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between a halide and an organoboron compound.[3][6]

-

1-Bromoisoquinoline Derivatives: These substrates are highly amenable to Suzuki-Miyaura coupling, often proceeding to high yields under relatively mild conditions with standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). For instance, the coupling of 1-bromoisoquinoline with p-tolylboronic acid has been reported to proceed in 92% yield.[7]

-

1-Chloroisoquinoline Derivatives: As expected, 1-chloroisoquinolines are less reactive and typically require more forcing conditions or more sophisticated catalytic systems to achieve comparable results.[8] This often involves the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that facilitate the challenging oxidative addition to the C-Cl bond, along with higher reaction temperatures and longer reaction times.[9]

Table 1: Comparative Overview of Suzuki-Miyaura Coupling

| Feature | 1-Bromoisoquinoline Derivatives | 1-Chloroisoquinoline Derivatives |

| General Reactivity | High | Moderate to Low |

| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) |

| Reaction Temperature | 80-100 °C | 100-120 °C or higher |

| Reaction Time | Typically shorter (2-12 h) | Often longer (12-24 h) |

| Example Yield | 92% for 1-bromoisoquinoline with p-tolylboronic acid[7] | Generally lower yields or requires more specialized catalysts |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[10][11]

-

1-Bromoisoquinoline Derivatives: These substrates are excellent partners in Buchwald-Hartwig aminations, coupling with a wide range of primary and secondary amines. Standard catalyst systems, often employing bidentate phosphine ligands like BINAP or Xantphos, are typically effective.[12]

-

1-Chloroisoquinoline Derivatives: The amination of 1-chloroisoquinolines is more challenging. To achieve efficient coupling, highly active catalyst systems are generally required, often utilizing sterically hindered, electron-rich dialkylbiarylphosphine ligands.[4] The choice of base is also critical, with stronger bases like sodium or lithium tert-butoxide often being necessary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynyl-substituted isoquinolines.[13]

-

1-Bromoisoquinoline Derivatives: These compounds readily participate in Sonogashira couplings under standard conditions, which typically involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[12]

-

1-Chloroisoquinoline Derivatives: The Sonogashira coupling of 1-chloroisoquinolines is significantly more difficult. Achieving reasonable yields often necessitates higher catalyst loadings, higher temperatures, and sometimes the use of more specialized ligands. Copper-free Sonogashira protocols may also be employed, but these also generally require more active palladium catalysts.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is often necessary for specific substrates.

Synthesis of Starting Materials

1-Chloroisoquinoline: A common and effective method for the synthesis of 1-chloroisoquinoline is the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[14]

1-Bromoisoquinoline: Similarly, 1-bromoisoquinoline can be synthesized from isoquinoline-N-oxide using phosphorus oxybromide (POBr₃).

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromoisoquinoline

This protocol is adapted from a reported procedure for the synthesis of 1-(p-tolyl)isoquinoline.[7]

Materials:

-

1-Bromoisoquinoline (1.0 mmol, 1.0 equiv)

-

p-Tolylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), 2.0 M aqueous solution (2.0 mL)

-

1,4-Dioxane (5 mL)

Procedure:

-

To an oven-dried reaction vessel, add 1-bromoisoquinoline, p-tolylboronic acid, palladium(II) acetate, and SPhos.

-

Seal the vessel with a septum and purge with argon for 10-15 minutes.

-

Add 1,4-dioxane (degassed) and the aqueous K₃PO₄ solution via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 1-Chloroisoquinoline (Representative)

This protocol is a representative procedure and may require significant optimization.

Materials:

-

1-Chloroisoquinoline (1.0 mmol, 1.0 equiv)[9]

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄), 2.0 M aqueous solution (2.0 mL)

-

1,4-Dioxane (5 mL)

Procedure:

-

Follow steps 1-3 from Protocol 1, substituting 1-chloroisoquinoline for 1-bromoisoquinoline.

-

Place the reaction vessel in a preheated oil bath at 120 °C and stir vigorously for 24 hours.

-

Continue with steps 5-9 from Protocol 1. Note that longer reaction times and higher temperatures are often necessary for chloroarenes.

Protocol 3: Buchwald-Hartwig Amination of 1-Bromoisoquinoline (Representative)

Materials:

-

1-Bromoisoquinoline (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-